17|A-Hydroxysteroid Dehydrogenase Type 10 Inhibitor 1 (17|A-Hsd10-IN-1) is a selective inhibitor targeting the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in various physiological processes, including steroid metabolism and neurodegenerative diseases. This compound has garnered attention for its potential therapeutic applications, particularly in treating Alzheimer's disease and certain types of cancer, such as non-small cell lung cancer (NSCLC).
The development of 17|A-Hsd10-IN-1 stems from a rational drug design approach focused on creating selective inhibitors for 17β-HSD10. This enzyme is encoded by the HSD17B10 gene located on the X chromosome and is known for its multifunctional roles, including binding to amyloid beta, a key player in Alzheimer's disease pathology. The classification of this compound falls under small molecule inhibitors designed to modulate enzyme activity, specifically targeting steroidogenic enzymes.
The synthesis of 17|A-Hsd10-IN-1 involves several steps that utilize heterocyclic building blocks to construct the final compound. The synthetic route is designed to facilitate the generation of analogs for further biological evaluation.
The synthetic process has been optimized to ensure high yield and reproducibility, which is critical for subsequent biological testing. The synthesis also includes steps for generating derivatives that can be tested for enhanced biological activity.
The molecular structure of 17|A-Hsd10-IN-1 features a complex arrangement that includes a pyrazole ring, an isoxazole moiety, and other functional groups that contribute to its binding affinity for 17β-HSD10.
The interaction of 17|A-Hsd10-IN-1 with 17β-HSD10 leads to several biochemical reactions that affect the enzyme's activity:
The binding interactions were characterized using techniques such as surface plasmon resonance and isothermal titration calorimetry, providing insights into the kinetics and thermodynamics of the inhibitor-enzyme interaction.
The mechanism by which 17|A-Hsd10-IN-1 exerts its effects involves:
In vitro studies have demonstrated that low nanomolar concentrations of 17|A-Hsd10-IN-1 can effectively inhibit cell proliferation in models of NSCLC, highlighting its potential as a therapeutic agent.
The primary applications of 17|A-Hsd10-IN-1 include:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2